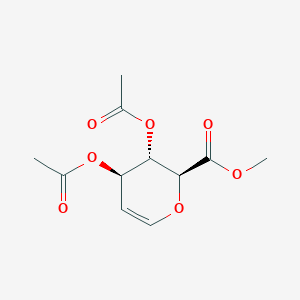

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate

説明

The compound of interest, "methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate," is a derivative of the 2H-pyran family, characterized by a dihydro-2H-pyran ring structure with acetyloxy substituents and a carboxylate group. This class of compounds is significant in organic chemistry due to their potential applications in synthesizing various carbo- and heterocycles, which are valuable in medicinal chemistry and materials science.

Synthesis Analysis

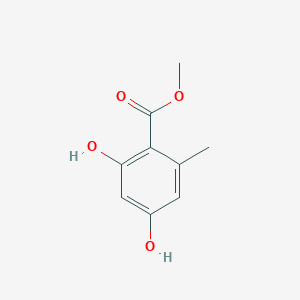

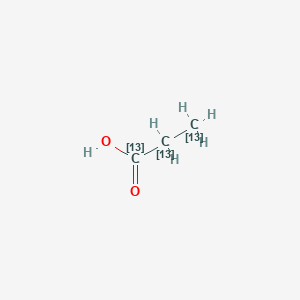

The synthesis of related 2H-pyran derivatives often involves starting materials such as dehydroacetic acid, ketene, or diketene, which can proceed under mild conditions to yield high product percentages. For instance, the reaction of dehydroacetic acid with "magic methyl" (methyl fluorosulfonate) produces methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate in an 85% yield under mild conditions . This suggests that the synthesis of the compound could also be achieved through similar methods, potentially involving acylation reactions to introduce the acetyloxy groups.

Molecular Structure Analysis

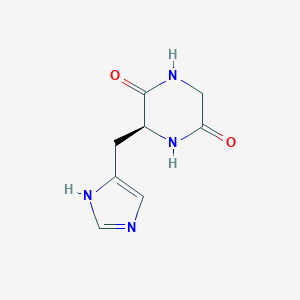

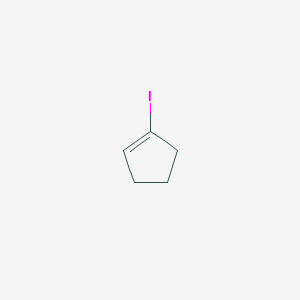

The molecular structure of closely related compounds, such as [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, reveals a distorted half-boat conformation of the dihydro-2H-pyran ring. The acetyloxy group adjacent to the methylacetate group lies above the plane of the remaining ring atoms, indicating steric interactions that influence the overall conformation . This information can be extrapolated to the target compound, suggesting that it may also exhibit a similar conformation due to the presence of acetyloxy groups.

Chemical Reactions Analysis

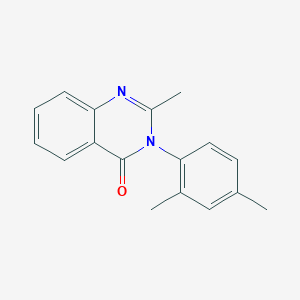

Compounds within the 2H-pyran family show reactivity towards various reagents. For example, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates react with acids, acetic anhydride, and alcohols, leading to the formation of different substituted derivatives . This indicates that the compound of interest may also undergo reactions with these reagents, potentially leading to the formation of novel structures with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical properties of 2H-pyran derivatives can be deduced from crystallographic analyses. For instance, methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate is a colorless crystal, and its structure has been confirmed by X-ray crystallography . The molecule is nearly planar, with specific torsion angles defining its conformation. These findings suggest that the compound may also crystallize in a similar manner and possess planarity with certain deviations due to substituents. The chemical properties, such as reactivity and stability, can be inferred from the functional groups present, indicating that the compound may be reactive towards nucleophiles due to the presence of acetyloxy and carboxylate groups.

科学的研究の応用

Enantiospecific Synthesis

Researchers have explored the enantiospecific synthesis of related compounds to methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate. For example, Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, highlighting the potential of these compounds in stereocontrolled chemical synthesis (Deschenaux et al., 1989).

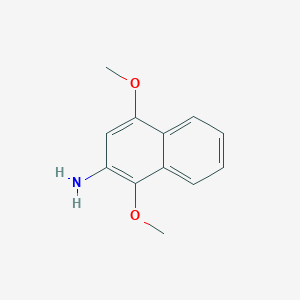

MCRs Synthesis of Derivatives

Wang et al. (2012) demonstrated the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This research opens up avenues for synthesizing fluorinated fused heterocyclic compounds, which could have significant applications in medicinal chemistry (Wang et al., 2012).

Crystal Structure Analysis

The crystal structure of related compounds like [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate has been analyzed by Zukerman-Schpector et al. (2015). Such studies are crucial in understanding the molecular configurations and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Zukerman-Schpector et al., 2015).

Biological Activity Studies

Han et al. (1990) researched the synthesis and biological activity of poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) derivatives. They found that these polymers exhibit biological activity comparable to reference polymers and have potential antitumor activity, indicating their utility in biomedical applications (Han et al., 1990).

Safety And Hazards

This involves discussing any known hazards associated with the compound, such as its toxicity, flammability, or reactivity. Proper handling and disposal procedures would also be discussed.

将来の方向性

This could involve discussing potential future applications of the compound, or areas where further research is needed.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like the one you mentioned, it might be necessary to consult specialized chemical databases or scientific literature. If you have access to these resources, they could be very helpful. If not, you might consider reaching out to a chemist or a chemical information specialist for assistance. They have the expertise and resources to conduct a comprehensive analysis of a specific compound.

特性

IUPAC Name |

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMNOQXLQYOFN-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370479 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate | |

CAS RN |

57690-62-7 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene](/img/structure/B104487.png)